Ethylcyclopentane

Overview

Description

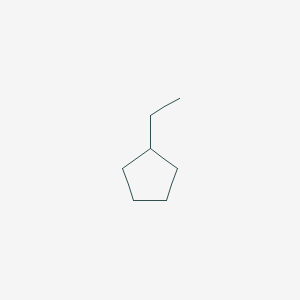

Ethylcyclopentane is an organic compound with the molecular formula C7H14. It is a cycloalkane, specifically a cyclopentane ring with an ethyl group attached to one of the carbon atoms. This compound is a colorless liquid at room temperature and is used in various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Ethylcyclopentane is a chemical compound with the molecular formula C7H14 . This could be due to the compound’s relatively simple structure and its role as a non-polar organic solvent.

Biochemical Pathways

The specific biochemical pathways affected by this compound are not well-documented in the literature. Given its potential interactions with lipid-rich structures, it could potentially affect pathways related to lipid metabolism or membrane transport. These are speculative and more research is needed to confirm these effects .

Result of Action

Potential effects could include disruption of membrane integrity or function, changes in lipid metabolism, or other effects related to its interactions with lipid-rich structures . .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For example, temperature and pH could affect the compound’s stability and its interactions with biological targets. The presence of other solvents or chemicals could also influence its action. More research is needed to understand these effects .

Biochemical Analysis

Biochemical Properties

It is known that Ethylcyclopentane can be utilized by certain sulfate-reducing bacterial enrichments

Molecular Mechanism

It is known that the compound has a molecular weight of 98.1861 , but how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is yet to be determined.

Metabolic Pathways

This compound is involved in certain metabolic pathways in sulfate-reducing bacterial enrichments

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylcyclopentane can be synthesized through several methods. One common method involves the alkylation of cyclopentane with ethyl halides in the presence of a strong base such as sodium hydride. Another method includes the hydrogenation of ethylcyclopentene using a palladium catalyst under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of ethylcyclopentene. This process involves the use of a palladium or platinum catalyst and is carried out under high pressure and temperature to ensure complete hydrogenation of the double bonds.

Chemical Reactions Analysis

Types of Reactions: Ethylcyclopentane undergoes various chemical reactions, including:

Oxidation: When exposed to strong oxidizing agents such as potassium permanganate, this compound can be oxidized to form cyclopentanone and other oxidation products.

Reduction: Although this compound is already a saturated hydrocarbon, it can undergo further reduction under specific conditions to form simpler hydrocarbons.

Substitution: this compound can undergo halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of light or a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.

Substitution: Halogens (Cl2 or Br2) in the presence of ultraviolet light or a catalyst.

Major Products Formed:

Oxidation: Cyclopentanone, carbon dioxide, and water.

Reduction: Simpler hydrocarbons such as ethane and cyclopentane.

Substitution: Halogenated this compound derivatives.

Scientific Research Applications

Ethylcyclopentane is used in various scientific research applications, including:

Chemistry: As a solvent and reagent in organic synthesis and chemical reactions.

Biology: In studies involving the metabolism of hydrocarbons by microorganisms.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: As a component in the formulation of lubricants, adhesives, and coatings.

Comparison with Similar Compounds

Cyclopentane: A cycloalkane with the formula C5H10, lacking the ethyl group.

Methylcyclopentane: A cyclopentane ring with a methyl group attached.

Cyclohexane: A six-membered ring cycloalkane with the formula C6H12.

Uniqueness: this compound is unique due to the presence of the ethyl group, which imparts different chemical properties compared to other cycloalkanes. This structural difference affects its reactivity, boiling point, and solubility, making it suitable for specific applications where other cycloalkanes may not be as effective.

Biological Activity

Ethylcyclopentane (ECP) is an alicyclic hydrocarbon that has garnered interest in various fields, including environmental microbiology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its metabolism, potential therapeutic applications, and biochemical interactions.

This compound is characterized by its cyclic structure and hydrophobic nature, which influences its biological interactions. Its chemical formula is , and it is primarily studied for its role as a model compound in biodegradation studies and as a precursor in organic synthesis.

Biodegradation Studies

ECP has been extensively studied for its biodegradation potential, particularly in environments contaminated with hydrocarbons. Research indicates that sulfate-reducing bacteria (SRB) can metabolize ECP effectively:

- Metabolic Pathways : A study demonstrated that ECP undergoes anaerobic degradation via sulfate-reducing microbial enrichment, leading to the production of acetate and other metabolites . This process highlights the compound's potential for bioremediation applications in contaminated sites.

- Degradation Rates : The degradation rates of ECP vary based on environmental conditions, with optimal rates observed under specific sulfate concentrations. The metabolic pathways involved include the reduction of sulfate to sulfide, utilizing ECP as an electron donor.

Therapeutic Potential

Recent studies have explored the pharmacological properties of derivatives of ECP, particularly ethyl cyclopentane carboxylate:

- Inhibition of Proteins : Ethyl cyclopentane carboxylate has been shown to inhibit the MCL-1 protein, which is implicated in cancer cell survival. This inhibition suggests potential applications in cancer therapy .

- CB2 Receptor Interaction : Additionally, this compound interacts with the CB2 receptor in the immune system, indicating possible anti-inflammatory effects. Such interactions are crucial for developing novel therapeutic agents targeting inflammatory diseases.

Case Studies

- Biodegradation in Marine Environments : A study focused on the degradation of ECP by sediment-free SRB highlighted its effectiveness in marine sediments. The results indicated significant degradation efficiency, suggesting that ECP could serve as a model compound for studying hydrocarbon degradation mechanisms in marine ecosystems .

- Pharmacological Applications : In vitro studies have demonstrated that derivatives of ECP can modulate immune responses by acting on cannabinoid receptors. These findings open avenues for research into new treatments for chronic pain and other inflammatory conditions.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

IUPAC Name |

ethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-2-7-5-3-4-6-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTRQJLVEBNKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075109 | |

| Record name | Ethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

39.8 [mmHg] | |

| Record name | Ethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1640-89-7 | |

| Record name | Ethylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1640-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001640897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLCYCLOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLCYCLOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7W1V2C3DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ethylcyclopentane?

A1: this compound has the molecular formula C₇H₁₄ and a molecular weight of 98.19 g/mol.

Q2: What are some spectroscopic techniques used to characterize this compound?

A2: Infrared (IR) spectrometry has been used to characterize this compound, revealing characteristic absorption bands for structural identification. []

Q3: How does the structure of a zeolite catalyst affect the product distribution during methylcyclohexane conversion, where this compound is a product?

A3: Zeolite catalysts with different pore sizes and topologies significantly influence the selectivity and distribution of ring-contraction and ring-opening products during methylcyclohexane conversion. For instance, ZSM-5 exhibits shape selectivity, favoring specific ring-opening products over this compound. []

Q4: What role does this compound play in the dehydrogenation of methylcyclohexane to toluene?

A4: this compound is observed as a by-product alongside dimethylcyclopentanes during the dehydrogenation of methylcyclohexane. The yield of these ring-closed products increases with increasing pressure. []

Q5: How does the presence of germanium affect the catalytic activity of platinum in the ring-opening reaction of this compound?

A5: Research suggests that incorporating germanium into a platinum-based catalyst can modify its properties and influence the selectivity and activity of this compound ring-opening reactions. []

Q6: Can tungsten carbide catalyze alkane reforming reactions involving this compound?

A6: Yes, bulk tungsten carbide exhibits catalytic activity for alkane reforming. The reactivity of this compound is observed to be lower compared to linear alkanes like n-hexane. []

Q7: What is the role of this compound in the hydroconversion of methylcyclohexane to dimethylpentanes?

A7: In the multi-step hydroconversion of methylcyclohexane to dimethylpentanes, this compound appears as an intermediate. Optimizing the reaction conditions and catalyst selection is crucial to minimizing its formation and promoting the desired dimethylpentane yield. []

Q8: What are the primary reaction pathways involved in the conversion of m-cresol over a Pt/HBeta catalyst, where this compound is a product?

A8: Two main pathways govern m-cresol conversion: direct deoxygenation to toluene and a hydrogenation/dehydration/ring-contraction sequence leading to this compound and dimethylcyclopentanes. The dominant pathway is temperature-dependent, with higher temperatures favoring direct deoxygenation. []

Q9: How does coke formation affect the rate of mthis compound conversion in reforming reactions, and how does this relate to this compound?

A9: Coke deposition on the catalyst surface negatively impacts the rate of mthis compound conversion during reforming. A kinetic model developed for mthis compound successfully predicts the coking rate for this compound, highlighting the similarities in their coking behavior. []

Q10: How does the presence of thiophene impact the dehydroisomerization of mthis compound over an aluminoplatinate catalyst, a reaction where this compound is a potential product?

A10: Studies investigating the influence of thiophene on mthis compound dehydroisomerization provide insights into catalyst poisoning and its effect on reaction kinetics. These findings can be extrapolated to understand the behavior of similar reactions involving this compound. []

Q11: Can this compound be biodegraded under anaerobic conditions?

A12: Research shows that a sulfate-reducing bacterial enrichment from a gas condensate-contaminated aquifer can biodegrade this compound. The proposed pathway involves the addition of fumarate to form alkylsuccinate derivatives. []

Q12: Is this compound found in natural sources like essential oils?

A13: Yes, this compound has been identified as a minor constituent in the essential oil of lemongrass (Cymbopogon flexuosus). []

Q13: Can this compound be used as a starting material in organic synthesis?

A14: this compound can be utilized as a building block in organic synthesis. For instance, it serves as a starting material for the synthesis of substituted pyrimidine derivatives with potential antimicrobial activities. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.